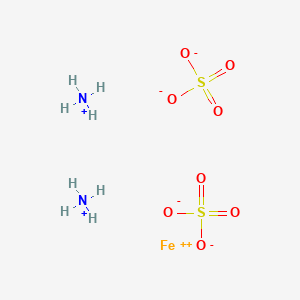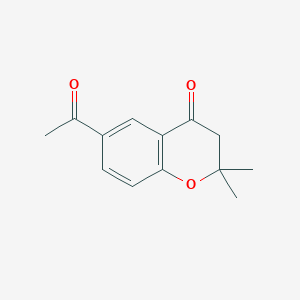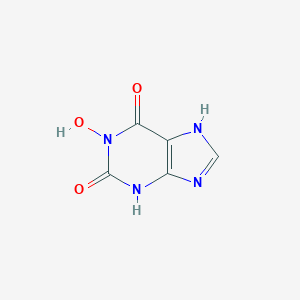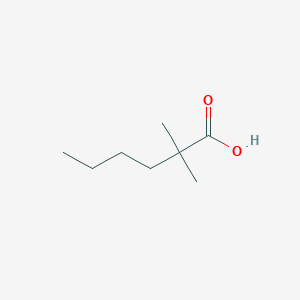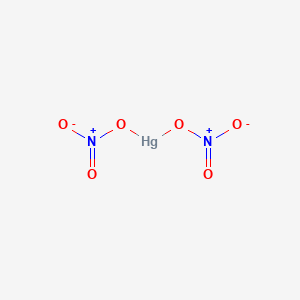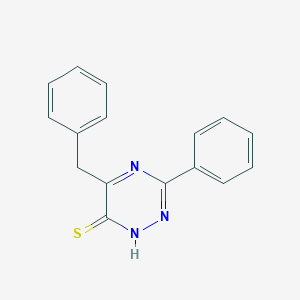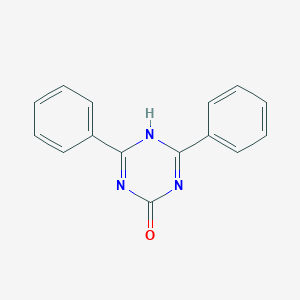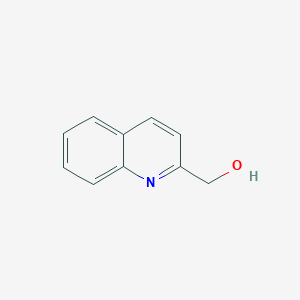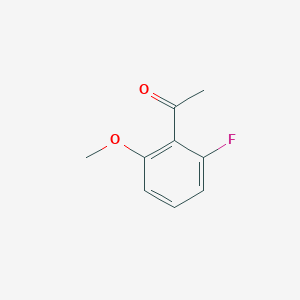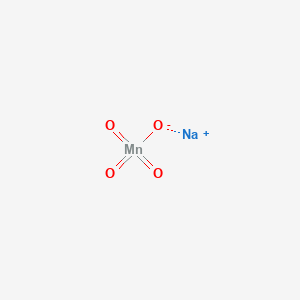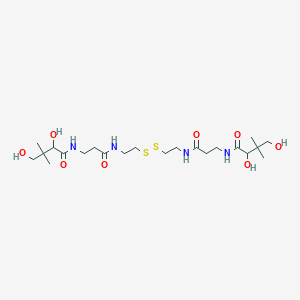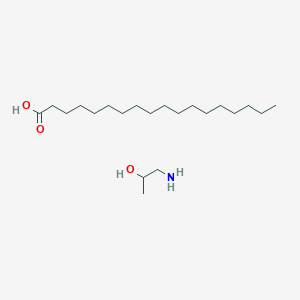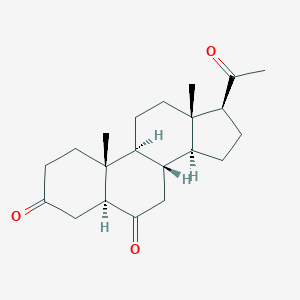
5alpha-Pregnane-3,6,20-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5alpha-Pregnane-3,6,20-trione (5-PT) is a naturally occurring steroid hormone that plays an important role in various physiological processes. It is a metabolite of progesterone and is also known as pregnenolone-20-one. 5-PT has been studied extensively due to its potential applications in medical and scientific research.
Wirkmechanismus
The mechanism of action of 5-PT involves its interaction with various cellular receptors and enzymes. It has been found to bind to the progesterone receptor, which plays a key role in the regulation of various physiological processes. 5-PT has also been found to inhibit the activity of enzymes such as 11beta-hydroxysteroid dehydrogenase and 17beta-hydroxysteroid dehydrogenase, which are involved in the metabolism of steroid hormones.
Biochemische Und Physiologische Effekte
5-PT has been found to have various biochemical and physiological effects. It has been shown to increase the production of cortisol, a hormone that plays a key role in the regulation of the immune system and stress response. Additionally, 5-PT has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has also been found to have anti-tumor effects by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-PT in lab experiments is its ability to modulate the activity of various cellular receptors and enzymes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 5-PT is its potential toxicity at high concentrations. Additionally, the effects of 5-PT may vary depending on the type of cells or tissues used in the experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-PT. One area of research is the development of new drugs and therapies based on the properties of 5-PT. Additionally, further studies are needed to understand the mechanism of action of 5-PT and its interactions with various cellular receptors and enzymes. Furthermore, the potential applications of 5-PT in the treatment of various diseases need to be explored in more detail. Finally, the toxicity of 5-PT at high concentrations needs to be further investigated to ensure its safety in medical and scientific research.
Conclusion
In conclusion, 5-PT is a naturally occurring steroid hormone that has potential applications in medical and scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of 5-PT.
Synthesemethoden
5-PT can be synthesized from progesterone through a series of chemical reactions. The synthesis involves the oxidation of the C20 position of progesterone to form 5-PT. The process is carried out using various oxidizing agents such as chromic acid, potassium permanganate, and selenium dioxide. The yield of the synthesis process depends on the type of oxidizing agent used and the reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-PT has been used in various scientific research studies due to its potential applications in medicine. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 5-PT has also been used in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, it has been used in the development of new drugs and therapies.
Eigenschaften
CAS-Nummer |
1923-27-9 |
|---|---|
Produktname |
5alpha-Pregnane-3,6,20-trione |
Molekularformel |
C21H30O3 |
Molekulargewicht |
330.5 g/mol |
IUPAC-Name |
(5S,8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione |
InChI |
InChI=1S/C21H30O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h14-18H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,20+,21+/m0/s1 |
InChI-Schlüssel |
MRURHGKZPVRRKA-UBYIZVQESA-N |
Isomerische SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(CCC(=O)C4)C)C |
SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



